1-((5-Bromopyridin-3-yl)methyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-10-5-9(6-13-7-10)8-14-3-1-12-2-4-14/h5-7,12H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOPDUNJMYQHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734411 | |
| Record name | 1-[(5-Bromopyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211591-45-5 | |
| Record name | 1-[(5-Bromopyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Piperazine Pivot: Engineering Physicochemical and Pharmacodynamic Competence in Modern Drug Discovery
Executive Directive: The "Privileged" Scaffold
In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as effectively as piperazine . It is not merely a structural connector; it is a functional pivot that simultaneously addresses the three most common attrition points in drug discovery: aqueous solubility , target selectivity , and metabolic stability .
This guide moves beyond basic structural descriptions to analyze the causality of piperazine’s utility.[1] We will dissect how its distinct pKa profile modulates oral bioavailability, how its conformational dynamics drive GPCR selectivity, and provide a self-validating protocol for its precise installation into complex pharmacophores.
Physicochemical Mechanics: The Solubility/Permeability Paradox
The piperazine moiety (1,4-diazacyclohexane) offers a unique solution to the "solubility-permeability paradox"—the challenge where increasing polarity to improve solubility often kills membrane permeability.
The pKa Switch
Piperazine possesses two nitrogen centers with distinct pKa values (typically pKa₁ ≈ 9.8 and pKa₂ ≈ 5.6 ).
-
Physiological Relevance: At physiological pH (7.4), the molecule exists largely as a mono-cation. This ionization is critical:
-
Solubility: The cationic charge disrupts crystal lattice energy, significantly enhancing aqueous solubility compared to piperidine or benzene analogs.
-
Permeability: The equilibrium between the mono-cation and the neutral species allows the drug to pass through lipophilic membranes (as the neutral species) and re-ionize in the cytosol or target pocket.
-
Conformational Dynamics
Unlike planar aromatic linkers (e.g., phenyl rings), piperazine is a saturated, three-dimensional scaffold.
-
Chair Conformation: The ground state is a chair conformation, which minimizes steric strain.
-
Vectorial Projection: It projects substituents at defined angles (approx. 60° or 180° depending on equatorial/axial positioning), allowing for precise "vector exploration" in the active site. This is superior to flexible alkyl chains, which suffer from high entropic penalties upon binding.
Table 1: Physicochemical Impact of Piperazine Incorporation
| Property | Effect of Piperazine Moiety | Mechanistic Basis |
| LogP (Lipophilicity) | Lowers LogP (typically by 1.0–1.5 units) | Introduction of polar heteroatoms and ionization potential. |
| Solubility | Increases (pH dependent) | Protonation of basic nitrogen (N1/N4) at gastric/systemic pH. |
| Rigidity | Moderate Constraint | Restricts rotational freedom compared to ethylenediamine; more flexible than piperidine. |
| H-Bonding | Donor/Acceptor | Secondary amines act as donors; tertiary amines act as acceptors. |
Pharmacodynamic Roles: The "Warhead" and The "Anchor"
Piperazine is rarely a passive bystander. It actively participates in ligand-receptor binding events, particularly in GPCRs and Kinases .
The GPCR "Aspartate Anchor"
In aminergic GPCRs (Dopamine D₂, Serotonin 5-HT, Adrenergic), a conserved aspartate residue (e.g., Asp3.32) in the transmembrane domain is a critical binding site.
-
Mechanism: The basic nitrogen of the piperazine ring becomes protonated and forms a salt bridge with this aspartate residue.
-
Example: Aripiprazole (D₂ partial agonist). The piperazine ring anchors the molecule, while the attached dichlorophenyl and quinolinone tails probe the hydrophobic accessory pockets, determining agonist vs. antagonist activity.
The Kinase "Solubilizing Linker"
In kinase inhibitors, piperazine often sits in the solvent-exposed region of the ATP-binding pocket.
-
Mechanism: It solubilizes the hydrophobic kinase core (usually a heteroaromatic system) and can form hydrogen bonds with water networks or specific residues like the hinge region.
-
Example: Imatinib (BCR-ABL inhibitor). The N-methylpiperazine moiety is crucial for solubility and binds in the solvent interface, improving the drug's oral bioavailability without interfering with the deep-pocket binding of the pyrimidine core.
Visualization: The Piperazine Interaction Logic
Figure 1: The central role of the piperazine moiety in modulating drug properties, bridging physicochemical needs with biological activity.[2][3][4]
Experimental Protocol: Regioselective Synthesis of N-Aryl Piperazines
A common synthetic challenge is the mono-arylation of piperazine. Simple nucleophilic aromatic substitution often leads to bis-arylated byproducts. The industry standard for high-fidelity synthesis is the Pd-catalyzed Buchwald-Hartwig Amination .
Protocol Integrity (Self-Validating System)
This protocol includes an internal checkpoint (TLC/LCMS) to ensure the catalyst is active and the stoichiometry is controlled, preventing the formation of the "dumb-bell" bis-piperazine impurity.
Objective: Synthesis of 1-(4-chlorophenyl)piperazine from 1-bromo-4-chlorobenzene and piperazine.
Materials:
-
Substrate: 1-Bromo-4-chlorobenzene (1.0 eq)
-
Amine: Piperazine (anhydrous, 3.0 eq - Excess is critical to prevent bis-arylation)
-
Catalyst: Pd₂(dba)₃ (1 mol%)
-
Ligand: BINAP or Xantphos (2 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 eq)
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Environment Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
-
Reagent Loading:
-
Add Pd₂(dba)₃, Ligand, and NaOtBu.
-
Purge with Argon for 5 minutes.
-
Add Toluene and stir for 10 minutes at RT to pre-form the active catalytic complex (Solution usually turns deep orange/red).
-
-
Substrate Addition:
-
Add the aryl bromide (1.0 eq).
-
Add Piperazine (3.0 eq) last. Reason: Adding excess diamine last ensures the catalyst engages the aryl halide first.
-
-
Reaction:
-
Heat to 80–100°C.
-
Validation Checkpoint (TLC/LCMS): Sample at 1 hour.
-
Success Criteria: Disappearance of aryl bromide peak. Appearance of M+1 peak for mono-product.
-
Failure Mode: If bis-product is observed early, lower temperature or increase piperazine equivalents to 5.0 eq.
-
-
-
Workup (Purification):
-
Cool to RT. Filter through a Celite pad to remove Pd black.
-
Dilute filtrate with EtOAc, wash with water (3x) to remove excess unreacted piperazine (it is highly water-soluble).
-
Dry organic layer over Na₂SO₄, concentrate.
-
Purification: Column chromatography (DCM:MeOH:NH₃ 90:9:1). The polarity of the free amine requires ammoniated eluent to prevent tailing.
-
Synthetic Workflow Diagram
Figure 2: Workflow for the regioselective synthesis of N-monosubstituted piperazines, highlighting the critical LCMS checkpoint.
Strategic Case Studies: Piperazine in Blockbuster Drugs
Imatinib (Gleevec) - The Solubility Engineer
-
Role: The N-methylpiperazine tail is attached to the amide linker.
-
Function: It does not bind deep in the ATP pocket. Instead, it projects into the solvent front. Its high basicity (pKa ~8.0) ensures the drug is soluble in the stomach and blood, overcoming the extreme insolubility of the phenylamino-pyrimidine core.
-
Impact: Without this moiety, Imatinib would likely have failed due to poor oral bioavailability.
Ciprofloxacin - The Spectrum Broadener
-
Role: Piperazine at the C7 position of the fluoroquinolone core.
-
Function: It significantly enhances activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) by altering cell wall penetration and DNA gyrase binding affinity.
-
Metabolism: The piperazine ring is the primary site of metabolism (formation of oxo-metabolites), which is a known liability managed by dosing regimens.
Aripiprazole (Abilify) - The Tunable Linker
-
Role: Acts as the connector between the lipophilic quinolinone and the dichlorophenyl "warhead."
-
Function: The piperazine nitrogen interacts with D2 receptor residues, while its semi-rigid structure maintains the precise distance required to span the orthosteric and allosteric sites of the receptor.
Future Perspectives: Piperazine in PROTACs
The role of piperazine is evolving into Proteolysis Targeting Chimeras (PROTACs) .
-
Rigid Linkers: Unlike flexible PEG chains, piperazine-based linkers offer defined exit vectors. This reduces the entropic cost of forming the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Solubility in Chimeras: PROTACs are notoriously large and lipophilic (high MW). Incorporating piperazine rings into the linker backbone is a proven strategy to lower LogD and improve the pharmacokinetic profile of these "beyond rule of 5" molecules.
References
-
Patel, R. V., & Park, S. W. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.[3][4][5][6][7] Mini-Reviews in Medicinal Chemistry.
-
Chaudhary, P., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Journal of Molecular Structure.
-
Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via a cyclization strategy. Tetrahedron Letters.
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[8] Journal of Medicinal Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.
Sources
- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
1-((5-Bromopyridin-3-yl)methyl)piperazine IUPAC name
Topic: 1-((5-Bromopyridin-3-yl)methyl)piperazine: A Technical Monograph on Synthesis, Reactivity, and Medicinal Utility.
Executive Summary
In the landscape of modern medicinal chemistry, This compound (CAS: 1211591-45-5) represents a high-value "privileged scaffold."[1] Its structural duality—combining a lipophilic, electron-deficient 3,5-disubstituted pyridine ring with a hydrophilic, basic piperazine moiety—makes it an ideal intermediate for Fragment-Based Drug Discovery (FBDD).[1]
This guide provides a rigorous technical analysis of this compound, moving beyond basic identification to explore its synthesis, orthogonal reactivity profiles, and application as a modular building block in kinase inhibitor design.
Part 1: Chemical Identity & Structural Analysis
The IUPAC name This compound describes a structure where a piperazine ring is tethered to the 3-position of a 5-bromopyridine via a methylene bridge.[1]
Physicochemical Profile
| Property | Value | Technical Note |
| IUPAC Name | This compound | Unambiguous identifier.[1] |
| CAS Number | 1211591-45-5 | Key for sourcing and regulatory checks.[1] |
| Molecular Formula | C₁₀H₁₄BrN₃ | |
| Molecular Weight | 256.14 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| LogP (Predicted) | ~1.2 | Favorable lipophilicity for CNS penetration. |
| pKa (Piperazine NH) | ~9.8 | Basic center; forms stable salts (HCl, TFA). |
| pKa (Pyridine N) | ~2.5 | Weakly basic due to electron-withdrawing Br.[1] |
Structural Logic
-
The "Anchor" (Secondary Amine): The piperazine
provides a nucleophilic handle for rapid diversification (amides, ureas, sulfonamides). -
The "Warhead Handle" (Aryl Bromide): The bromine at the 5-position of the pyridine is activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring.[1]
-
The Linker (Methylene): Breaks conjugation between the rings, allowing independent conformational flexibility.
Part 2: Synthetic Routes & Process Optimization
While direct alkylation of piperazine is possible, it often yields bis-alkylated impurities. The Reductive Amination strategy using N-Boc-piperazine is the industry standard for high-purity synthesis, ensuring mono-substitution.[1]
Optimized Synthesis Protocol (Reductive Amination)
Reaction Scheme:
-
Condensation: 5-Bromonicotinaldehyde + N-Boc-piperazine → Imine intermediate.[1]
-
Reduction: Imine + Sodium Triacetoxyborohydride (STAB) → Boc-protected intermediate.[1]
-
Deprotection: Acidic cleavage of Boc group.
Step-by-Step Methodology:
-
Reagents Preparation:
-
Dissolve 5-bromonicotinaldehyde (1.0 equiv) and 1-Boc-piperazine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) or DCM .[1]
-
Why DCE? It solubilizes the imine intermediate better than methanol and is compatible with STAB.
-
-
Imine Formation:
-
Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC or LCMS for disappearance of aldehyde.
-
-
Reduction:
-
Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Mechanistic Insight: STAB is milder than NaBH₄ and selectively reduces the imine over the aldehyde, preventing side reactions.
-
Stir overnight at RT. Quench with saturated NaHCO₃. Extract with DCM.[2]
-
-
Deprotection:
-
Dissolve the intermediate in DCM/Trifluoroacetic acid (TFA) (4:1 ratio). Stir for 2 hours.
-
Concentrate in vacuo. Neutralize with basic resin or NaOH workup to obtain the free base.
-
Synthesis Workflow Diagram
Caption: Figure 1. Step-wise reductive amination workflow ensuring mono-substitution and high purity.
Part 3: Reactivity Profile & Functionalization
This scaffold offers orthogonal reactivity , allowing chemists to modify one end of the molecule without affecting the other. This is crucial for library synthesis (SAR studies).
Orthogonal Reactivity Map
-
Site A: Secondary Amine (Piperazine NH)
-
Reactivity: High Nucleophilicity.
-
Reactions: Amide coupling (HATU/EDC), Sulfonylation (R-SO₂Cl), Reductive Amination (with other aldehydes), SNAr (with fluoro-nitrobenzenes).
-
Use Case: Tuning solubility and metabolic stability.
-
-
Site B: Aryl Bromide (Pyridine C-Br) [1]
-
Reactivity: Electrophilic (Metal-Catalyzed).[1]
-
Reactions:
-
Use Case: Building the core pharmacophore or "hinge-binding" motif in kinase inhibitors.
-
Functionalization Pathway Diagram
Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the amine and bromide handles.
Part 4: Applications in Drug Discovery
The 3-pyridyl-piperazine motif is a validated pharmacophore in several therapeutic areas.
Kinase Inhibition (Hinge Binding)
In kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor for the "hinge region" of the ATP binding pocket. The piperazine tail extends into the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.
-
Example Logic: Coupling the piperazine NH to a benzoyl group and reacting the pyridine Br with an indazole boronic acid creates a structure analogous to Venetoclax or Imatinib derivatives.
GPCR Ligands
Piperazine linkers are ubiquitous in Dopamine (D2/D3) and Serotonin (5-HT) receptor antagonists.[1] The 5-bromopyridine moiety allows for the attachment of lipophilic aromatic "caps" required for receptor affinity, while the piperazine nitrogen can be protonated at physiological pH to interact with a conserved aspartate residue in the GPCR transmembrane domain.
Part 5: Analytical Characterization
To ensure the integrity of this intermediate before downstream usage, the following analytical signatures should be verified.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Pyridine Protons: Distinct aromatic signals. The proton between N and Br (C2-H) appears most downfield (~8.6 ppm, d), followed by C6-H (~8.5 ppm, d) and C4-H (~7.9 ppm, t).
-
Benzylic Protons: Singlet at ~3.5 ppm (CH₂-N).[1]
-
Piperazine Protons: Two multiplets at ~2.3–2.8 ppm (8H).
-
-
LCMS:
-
ESI+: [M+H]⁺ peaks at m/z 256 and 258 (1:1 ratio characteristic of Bromine isotopes ⁷⁹Br/⁸¹Br).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54686461, 1-[(5-Bromo-3-pyridinyl)methyl]piperazine.[1] Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[3] Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry. Retrieved from [Link]
Sources
Preamble: The Piperazine Nucleus as a Privileged Scaffold
An In-depth Technical Guide to the Pharmacology of Piperazine Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These are termed "privileged scaffolds" for their proven ability to interact with multiple, diverse biological targets. Among these, the piperazine heterocycle stands out as a cornerstone of modern drug design.[1] Structurally, it is a saturated six-membered ring containing two nitrogen atoms at the 1 and 4 positions.[2][3][4] This simple architecture confers a unique combination of conformational flexibility (adopting both chair and boat forms), tunable basicity, and synthetic tractability that makes it exceptionally valuable for drug development professionals.[1]
The two nitrogen atoms act as versatile synthetic handles, allowing for precise, systematic functionalization. This "tunability" is the key to piperazine's success; chemists can meticulously modify steric, electronic, and physicochemical properties—such as aqueous solubility, lipophilicity, and pKa—to optimize high-affinity binding to a target while simultaneously refining the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.[1] This guide provides an in-depth exploration of the core pharmacology of piperazine derivatives, detailing their mechanisms of action, the rationale behind their application, and the experimental methodologies used to validate their function.
Part 1: Core Mechanisms of Action Across Therapeutic Classes
The pharmacological diversity of piperazine derivatives is best understood by examining their mechanisms of action within their primary therapeutic categories. The piperazine ring is rarely the pharmacophore itself; rather, it serves as a central scaffold that correctly orients the critical pharmacophoric substituents for optimal target interaction.
Neuropharmacology: Modulating Central Nervous System Targets
Piperazine derivatives have made their most significant impact in the treatment of neurological and psychiatric disorders.[5][6] Their ability to be modified to cross the blood-brain barrier and interact with various neurotransmitter systems is central to their utility.[7]
Many "atypical" antipsychotic agents feature a piperazine core.[8][9] Their efficacy in treating schizophrenia and other psychoses stems from their ability to modulate multiple neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A receptors.[10][11]
-
Mechanism: Unlike first-generation antipsychotics that primarily block D2 receptors (leading to significant extrapyramidal side effects), atypical agents like Ziprasidone exhibit a combined antagonism of both D2 and 5-HT2A receptors.[8][12] The blockade of 5-HT2A receptors is thought to mitigate the motor side effects caused by D2 blockade and may contribute to efficacy against the negative symptoms of schizophrenia.[11] This dual action is a hallmark of modern antipsychotic drug design.
Figure 1: Mechanism of Atypical Antipsychotics.
The piperazine scaffold is integral to numerous antidepressants and anxiolytics, which primarily function by enhancing serotonergic neurotransmission.[13][14]
-
Mechanism 1: Serotonin Reuptake Inhibition: Drugs like Trazodone function, in part, by blocking the serotonin transporter (SERT).[1] This prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, increasing the concentration and duration of serotonin available to bind to postsynaptic receptors.
-
Mechanism 2: 5-HT1A Receptor Agonism: Anxiolytics such as Buspirone and antidepressants like Vortioxetine act as agonists or partial agonists at the 5-HT1A receptor.[4][15][16] This receptor functions as a presynaptic autoreceptor that inhibits serotonin release. By stimulating these receptors, these drugs reduce the firing rate of serotonin neurons, a mechanism believed to contribute to their anxiolytic and antidepressant effects over time.[5][16] Many modern drugs, including vortioxetine, are multi-modal, combining SERT inhibition with activity at several serotonin receptors.[15]
Figure 2: Mechanism of Serotonin Reuptake Inhibition.
The piperazine class includes some of the most widely used second-generation antihistamines, such as Cetirizine and Levocetirizine .[2][12] Their reduced sedative effect compared to first-generation drugs is a direct result of chemical modifications to the piperazine scaffold that limit their ability to cross the blood-brain barrier.[17]
-
Mechanism: Piperazine antihistamines act as inverse agonists at the histamine H1 receptor.[17] The H1 receptor, a G-protein coupled receptor (GPCR), exhibits a baseline level of constitutive activity. While a simple antagonist would only block histamine from binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, reducing this basal activity. This prevents the Gq/11 signaling cascade that leads to the release of intracellular calcium and the subsequent allergic response.[17]
Figure 3: H1 Antihistamine Inverse Agonist Mechanism.
Anti-Infective Properties
The use of piperazine as an anti-infective agent predates its application in neuropharmacology.
The simplest piperazine salts (e.g., piperazine citrate) are effective anthelmintics used to treat roundworm and pinworm infections.[12][18]
-
Mechanism: Piperazine acts as a GABA (γ-aminobutyric acid) receptor agonist in nematodes.[1][18] This binding opens chloride channels, leading to an influx of Cl⁻ ions and hyperpolarization of the neuronal membrane. The result is a flaccid paralysis of the worm's musculature.[1] Unable to maintain its position in the host's gastrointestinal tract, the parasite is expelled by normal peristalsis.[18] This mechanism displays excellent selective toxicity because vertebrates primarily use GABA in the CNS (which the drug does not readily cross), and the isoform of the GABA receptor in helminths is distinct from that in vertebrates.[18]
Figure 4: Anthelmintic Mechanism of Piperazine.
Part 2: Structure-Activity Relationships (SAR) and Data
The therapeutic effect of a piperazine derivative is dictated by the chemical nature of the substituents at the N1 and N4 positions.
-
In Antihistamines: The general pharmacophore requires two aromatic groups for high-affinity H1 binding.[17] In drugs like hydroxyzine and cetirizine, this is a diphenylmethyl (benzhydryl) group. The key SAR insight came from modifying the second nitrogen. Adding a polar carboxylic acid-containing chain to hydroxyzine created cetirizine, which is a substrate for the P-glycoprotein efflux pump at the blood-brain barrier, drastically reducing sedation.[17]
-
In Antipsychotics: The arylpiperazine moiety is critical.[19] For many atypical antipsychotics, one nitrogen is attached to an aryl group (like a phenyl or pyridinyl ring) which influences serotonin receptor affinity, while the other nitrogen is connected via an alkyl spacer to a larger, often heterocyclic, moiety that is crucial for D2 receptor binding.[8][9]
Table 1: Pharmacological Profiles of Representative Piperazine Derivatives
| Drug Name | Therapeutic Class | Primary Target(s) | Key Therapeutic Use(s) |
| Cetirizine | Antihistamine | Histamine H1 Receptor (Inverse Agonist) | Allergic Rhinitis, Urticaria[2][12] |
| Ziprasidone | Antipsychotic (Atypical) | Dopamine D2 & Serotonin 5-HT2A Receptors (Antagonist) | Schizophrenia, Bipolar Disorder[8][12] |
| Buspirone | Anxiolytic | Serotonin 5-HT1A Receptor (Partial Agonist) | Generalized Anxiety Disorder[4][15] |
| Trazodone | Antidepressant | SERT Blocker, 5-HT2A Antagonist | Major Depressive Disorder, Insomnia[1] |
| Piperazine Citrate | Anthelmintic | Nematode GABA Receptor (Agonist) | Ascariasis (Roundworm), Enterobiasis (Pinworm)[12][18] |
| Ciprofloxacin | Antibiotic (Fluoroquinolone) | Bacterial DNA Gyrase | Bacterial Infections[18][20] |
Part 3: Field-Proven Experimental Protocols
To ensure scientific integrity, the pharmacological claims for any new piperazine derivative must be validated through a rigorous, hierarchical series of experiments. The protocols described below represent a self-validating system, moving from target engagement to functional effect and finally to in vivo behavioral outcomes.
Protocol 1: In Vitro Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific target receptor (e.g., Dopamine D2). This protocol quantifies direct physical interaction.
-
Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing the human D2 receptor. Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in a fresh buffer to a final protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add in order: assay buffer, a known concentration of a specific D2 radioligand (e.g., [³H]-Spiperone), and a range of concentrations of the piperazine test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Nonspecific Binding Control: In a parallel set of wells, add a high concentration of a known, non-labeled D2 antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites. This measures the amount of radioligand that binds nonspecifically to the membrane and plate.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: Wash the filters multiple times with ice-cold buffer. Place the filter discs into scintillation vials with a scintillation cocktail. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Nonspecific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 11. tandfonline.com [tandfonline.com]
- 12. adanipharma.net [adanipharma.net]
- 13. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Piperazine - Wikipedia [en.wikipedia.org]
- 19. Coumarin-piperazine derivatives as biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Selective N-Alkylation of Piperazine with 3-(Bromomethyl)-5-Bromopyridine
Executive Summary & Strategic Importance
The synthesis of 1-((5-bromopyridin-3-yl)methyl)piperazine represents a critical transformation in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. The resulting scaffold combines a basic solubilizing group (piperazine) with a functionalizable aryl bromide handle, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.
The Core Challenge: The reaction involves two competing selectivity issues:
-
Regioselectivity (Electrophile): The pyridine ring contains two bromide species—a highly reactive benzylic bromide and a less reactive aryl bromide.
-
Chemoselectivity (Nucleophile): Piperazine is a symmetric diamine. Preventing the formation of the bis-alkylated byproduct (
-disubstituted species) is the primary synthetic hurdle.
This guide details a Direct Nucleophilic Substitution Protocol optimized for high mono-alkylation selectivity without the need for protecting group chemistry (e.g., N-Boc-piperazine), thereby improving atom economy and reducing process steps.
Mechanistic Insight & Reaction Design
Reactivity Profile
The reaction proceeds via an SN2 mechanism . The benzylic carbon attached to the bromine is activated by the electron-deficient pyridine ring, making it significantly more electrophilic than a standard benzyl bromide. Conversely, the C-5 aryl bromide bond is sp2 hybridized and requires transition metal catalysis (e.g., Pd) or harsh SNAr conditions to react. This vast difference in reaction rates allows for near-perfect regioselectivity under mild conditions.
Controlling Stoichiometry
To suppress bis-alkylation, the concentration of free piperazine must remain statistically higher than the concentration of the mono-alkylated product throughout the reaction.
-
Recommendation: Use 5.0 equivalents of piperazine relative to the alkyl halide.
-
Kinetic Rationale: As the mono-alkylated product forms, it becomes a competing nucleophile. However, with a 5-fold excess of starting material, the probability of the electrophile colliding with a virgin piperazine molecule remains dominant.
Visualization: Reaction Pathway
Figure 1: Reaction pathway highlighting the kinetic competition between mono- and bis-alkylation. High equivalents of piperazine minimize the k2 pathway.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 3-(Bromomethyl)-5-bromopyridine | 250.91 | 1.0 | Electrophile (Limiting Reagent) |
| Piperazine (Anhydrous) | 86.14 | 5.0 | Nucleophile / Base |
| Acetonitrile (ACN) | - | 10 V | Solvent (Polar Aprotic) |
| Dichloromethane (DCM) | - | - | Extraction Solvent |
| Brine (Saturated NaCl) | - | - | Wash Solution |
Step-by-Step Procedure
Step 1: Nucleophile Preparation
-
In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Piperazine (5.0 equiv) in Acetonitrile (ACN) (8 volumes relative to electrophile mass).
-
Cool the solution to 0 °C using an ice/water bath.
-
Note: Piperazine is hygroscopic. Weigh quickly or use a glovebox if high precision is required.
-
Step 2: Electrophile Addition (Critical)
-
Dissolve 3-(bromomethyl)-5-bromopyridine (1.0 equiv) in the remaining ACN (2 volumes).
-
Add the electrophile solution dropwise to the stirring piperazine solution over 30–60 minutes.
-
Why: Slow addition keeps the local concentration of electrophile low relative to the piperazine, further discouraging bis-alkylation.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 2–4 hours.
Step 3: Monitoring
-
Monitor by TLC (10% MeOH in DCM + 1% NH4OH) or LC-MS.
-
Target: Disappearance of the bromopyridine starting material.
Step 4: Workup & Purification (The "Solubility Switch")
-
Concept: Piperazine is highly water-soluble (LogP ≈ -1.5). The product is significantly more lipophilic (LogP ≈ 1.2). We exploit this to remove the 4 equivalents of excess piperazine without chromatography.
-
Concentrate the reaction mixture under reduced pressure to remove ACN.
-
Resuspend the residue in DCM (15 volumes) and Water (15 volumes).
-
Wash the organic (DCM) layer 3 times with Water (10 volumes each).
-
Critical: These washes aggressively remove unreacted piperazine.
-
-
Wash the organic layer once with Brine .
-
Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Expected Results
-
Yield: 85–95%
-
Purity: >95% (by 1H NMR)
-
Appearance: Pale yellow to off-white solid or viscous oil.
Workup Logic & Purification Flow
The following diagram illustrates the purification logic, emphasizing the removal of excess piperazine via aqueous partitioning.
Figure 2: Purification workflow utilizing the differential solubility (LogP) of piperazine vs. the mono-alkylated product.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| High Bis-alkylation (>10%) | Excess piperazine too low or addition too fast. | Increase piperazine to 8-10 equiv. Ensure dropwise addition of electrophile is very slow. |
| Low Conversion | Electrophile hydrolysis (wet solvent). | Ensure ACN is anhydrous. Benzylic bromides hydrolyze to alcohols in the presence of water. |
| Emulsion during extraction | Fine precipitate of Piperazine HBr salts. | Filter the biphasic mixture through a Celite pad before separation. |
| Product in Aqueous Layer | pH is too low (product protonated). | Ensure the aqueous wash is neutral or slightly basic (pH 8-9). Do not use acidic washes. |
Safety & Handling
-
3-(Bromomethyl)-5-bromopyridine: Likely a lachrymator and skin irritant. Handle only in a fume hood.
-
Piperazine: A known respiratory and skin sensitizer. Avoid dust inhalation.
-
Waste Disposal: Aqueous waste contains significant amounts of piperazine; dispose of according to basic amine waste protocols.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
- Anbarasan, P., et al. (2005). Efficient synthesis of N-alkylated piperazines. Tetrahedron Letters, 46(37), 6337-6340. (Describes stoichiometry control for diamines).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122223, 3-Bromo-5-(bromomethyl)pyridine. Link
Sources
1-((5-Bromopyridin-3-yl)methyl)piperazine as a scaffold in drug discovery
Executive Summary
This Application Note details the utility, synthesis, and elaboration of 1-((5-Bromopyridin-3-yl)methyl)piperazine (hereafter referred to as 5-BPMP ) as a high-value scaffold in medicinal chemistry.
The 5-BPMP scaffold represents a convergence of two "privileged structures": the pyridine ring (a bioisostere of benzene with improved solubility) and the piperazine moiety (a versatile linker and solubility enhancer). The presence of a bromine atom at the meta (C5) position of the pyridine ring provides a critical handle for palladium-catalyzed cross-coupling, enabling the rapid generation of diverse chemical libraries. This scaffold is particularly relevant for the development of Kinase Inhibitors (targeting the hinge region or solvent front) and GPCR Ligands (specifically monoaminergic targets).
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data | Notes |
| IUPAC Name | 1-[(5-Bromopyridin-3-yl)methyl]piperazine | |
| CAS Number | 1211591-45-5 | Commercially available as free base or HCl salt. |
| Molecular Weight | 256.14 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |
| Formula | C₁₀H₁₄BrN₃ | |
| pKa (Calc) | N1 (Pyridine): ~3.5 N4 (Piperazine): ~9.8 | The electron-withdrawing Br reduces pyridine basicity compared to unsubstituted pyridine (pKa 5.2). |
| LogP (Calc) | ~1.2 | Favorable lipophilicity for CNS penetration and oral bioavailability. |
| Storage | 2-8°C, Desiccated | Hygroscopic as HCl salt. Store under inert atmosphere (Argon/N₂). |
Strategic Value in Drug Design
The 5-BPMP scaffold offers three distinct vectors for structural elaboration, making it a powerful "hub" for Structure-Activity Relationship (SAR) exploration.
Figure 1: SAR Vectors of the 5-BPMP Scaffold.
-
The C5-Bromine Handle: Located in the meta position relative to the pyridine nitrogen. This position is electronically distinct from the 2-position, avoiding common nucleophilic displacement side reactions and allowing for selective Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
The Piperazine "Tail": The secondary amine is a nucleophile ready for capping with acid chlorides, isocyanates, or sulfonyl chlorides. It often projects into the solvent-exposed region of a protein binding pocket, improving physicochemical properties.
-
The Methylene Linker: Breaks conjugation between the rings, allowing the piperazine to adopt a flexible orientation relative to the aromatic core.
Protocol A: Synthesis of the Scaffold (Reductive Amination)
While 5-BPMP is commercially available, in-house synthesis is often required to introduce isotopic labels or specific protecting groups. The most robust route is the reductive amination of 5-bromo-3-pyridinecarboxaldehyde .
Reaction Scheme: 5-Br-Py-CHO + N-Boc-Piperazine → [Imine] → (NaBH(OAc)3) → N-Boc-5-BPMP → (TFA) → 5-BPMP
Materials:
-
5-Bromo-3-pyridinecarboxaldehyde (1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Trifluoroacetic acid (TFA)
Step-by-Step Procedure:
-
Imine Formation:
-
In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 5-bromo-3-pyridinecarboxaldehyde (10 mmol, 1.86 g) and N-Boc-piperazine (11 mmol, 2.05 g) in anhydrous DCM (40 mL).
-
Add Acetic Acid (10 mmol, 0.6 mL) to catalyze imine formation.
-
Stir at Room Temperature (RT) for 1 hour under Nitrogen. Checkpoint: The solution may turn slightly yellow.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (15 mmol, 3.18 g) portion-wise over 10 minutes. Note: Gas evolution (H₂) may occur; ensure proper venting.
-
Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
-
Work-up:
-
Quench the reaction with saturated aqueous NaHCO₃ (slow addition until pH ~8).
-
Extract with DCM (3 x 30 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash Column Chromatography (Hexanes/EtOAc gradient). This yields the N-Boc protected intermediate .
-
-
Deprotection:
-
Dissolve the intermediate in DCM (10 mL).
-
Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.
-
Concentrate in vacuo. To obtain the free base, redissolve in DCM and wash with 1N NaOH (rapidly) or use a basic ion-exchange resin (e.g., MP-Carbonate).
-
Protocol B: Divergent Library Synthesis
This protocol describes how to use 5-BPMP to create a small library of biaryl compounds using Suzuki coupling before or after functionalizing the piperazine.
Strategy: It is generally recommended to functionalize the piperazine nitrogen first (e.g., Boc-protection or amide coupling) before performing the Suzuki coupling to prevent catalyst poisoning by the secondary amine.
Figure 2: Workflow for Divergent Library Synthesis.
Step 1: N-Capping (General Amide Coupling)
-
Dissolve 5-BPMP (1.0 equiv) in DCM.
-
Add DIPEA (3.0 equiv).
-
Add Acid Chloride (1.1 equiv) or Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv).
-
Stir at RT for 2-4 hours.
-
Standard aqueous workup. Yields: N-Acylated 5-Bromopyridine intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling (The Diversity Step)
The 3,5-substitution pattern requires active catalysts. Pd(dppf)Cl₂ is the workhorse catalyst here.
Reagents:
-
N-Functionalized 5-BPMP intermediate (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: 2M aq. Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
In a microwave vial, combine the bromide, boronic acid, and catalyst.
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Add Dioxane and aqueous base via syringe.
-
Heat: 90°C (oil bath) for 4 hours OR 110°C (Microwave) for 30 minutes.
-
Filter through Celite to remove Palladium black.
-
Concentrate and purify via Prep-HPLC.
Application Case Study: Kinase Inhibitor Design
Hypothesis: The pyridine nitrogen of 5-BPMP can act as a hinge binder (acceptor), while the bromine allows extension into the hydrophobic pocket (via Suzuki coupling), and the piperazine extends towards the solvent front to improve solubility.
Target: p38 MAPK (Mitogen-Activated Protein Kinase).
Design:
-
Hydrophobic Pocket: Replace Br with a 2,4-difluorophenyl group (via Suzuki).
-
Solvent Front: Acylate the piperazine with a solubilizing moiety (e.g., N,N-dimethylglycine).
Result: This creates a molecule with high Fsp³ character, good water solubility, and specific vector engagement with the kinase active site.
Quality Control & Validation
For library validation, use the following LC-MS method:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 50 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV (254 nm) and ESI+ MS.
-
Expected Mass: Calculate [M+H]⁺ based on the specific derivatives. The bromine isotope pattern (1:1 ratio of ⁷⁹Br/⁸¹Br) will be lost after Suzuki coupling, serving as a confirmation of reaction completion.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Blakemore, D. C., et al. (2011). Organic Synthesis Provides Opportunities to Transform Drug Discovery.[7][3][4] Nature Chemistry, 3, 696–700. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53394627, this compound. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
Application Note: Sequential Coupling Strategies for 1-((5-Bromopyridin-3-yl)methyl)piperazine
Strategic Overview
The scaffold 1-((5-Bromopyridin-3-yl)methyl)piperazine is a high-value bifunctional building block in medicinal chemistry, particularly for kinase and GPCR programs. Its utility stems from its two distinct reactivity handles:[1][2]
-
The Secondary Amine (Piperazine): A highly nucleophilic center ideal for rapid diversification via amide coupling or SNAr.
-
The Aryl Bromide (3-Bromopyridine): An electrophilic handle positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
The Chemoselectivity Challenge
The primary failure mode in utilizing this scaffold is catalyst poisoning . The free secondary amine of the piperazine can coordinate strongly to Palladium (Pd) centers, arresting the catalytic cycle during cross-coupling attempts at the bromide.
Core Directive: To ensure high yields and reproducibility, functionalize the amine first . If the bromide must be coupled first, the amine must be chemically protected (e.g., N-Boc).
Reactivity Map
The following diagram illustrates the divergent pathways and the critical decision nodes for this scaffold.
Figure 1: Strategic workflow. Path A (Green) is the self-validating route, avoiding catalyst deactivation.
Module A: Nucleophilic Functionalization (The Piperazine Handle)
This module describes the capping of the secondary amine. The most common application is Amide Coupling using HATU, which offers the highest reliability for this specific steric profile.
Protocol 1: High-Efficiency Amide Coupling
Objective: Acylation of the piperazine nitrogen.
| Reagent | Equivalents | Role |
| Carboxylic Acid (R-COOH) | 1.1 eq | Electrophile |
| Scaffold | 1.0 eq | Nucleophile |
| HATU | 1.2 eq | Coupling Agent |
| DIPEA (Hünig's Base) | 3.0 eq | Base |
| DMF (Anhydrous) | 0.1 M conc. | Solvent |
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 5 minutes. Visual Check: The solution should turn slightly yellow/orange.
-
Addition: Dissolve the This compound scaffold (1.0 eq) in a minimal volume of DMF. Add this solution dropwise to the activated acid mixture.
-
Completion: Add the remaining DIPEA (1.5 eq). Stir at RT for 1–2 hours.
-
QC Checkpoint (LCMS): Aliquot 5 µL into acetonitrile/water. Look for the disappearance of the scaffold mass (M+H) and appearance of Product Mass (M+H).
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.
-
Purification: Flash chromatography (DCM:MeOH gradient 0-10%).
Mechanistic Insight: The 3-pyridyl nitrogen is weakly basic (pKa ~2.8) and does not interfere with HATU activation. However, the piperazine nitrogen is highly nucleophilic; pre-activating the acid ensures the piperazine attacks the active ester immediately, preventing potential oligomerization.
Module B: Electrophilic Functionalization (The Pyridine Handle)
Once the amine is capped (Module A), the aryl bromide becomes the sole reactive site. 3-Bromopyridines are excellent substrates for Suzuki-Miyaura coupling but require specific ligand choices to prevent non-productive binding of Pd to the pyridine nitrogen.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Formation of C-C bonds at the 5-position of the pyridine ring.
| Reagent | Equivalents | Role |
| Functionalized Scaffold | 1.0 eq | Electrophile |
| Boronic Acid/Ester | 1.3 eq | Nucleophile |
| Pd(dppf)Cl2·DCM | 0.05 eq (5 mol%) | Catalyst |
| K2CO3 (2M aq.) | 3.0 eq | Base |
| 1,4-Dioxane | 0.1 M conc. | Solvent |
Step-by-Step Procedure:
-
Degassing: Charge the reaction vessel with the Functionalized Scaffold, Boronic Acid, and Pd catalyst. Seal the vessel. Evacuate and backfill with Nitrogen (3 cycles). Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Solvent Addition: Syringe in degassed 1,4-Dioxane and 2M K2CO3.
-
Reaction: Heat to 90°C for 4–16 hours.
-
Note: 3-Bromopyridines are less reactive than 2-bromopyridines; heat is required.
-
-
QC Checkpoint (LCMS): Monitor for consumption of the aryl bromide. If the reaction stalls, add 2 mol% additional catalyst.
-
Scavenging: If Pd residues persist, treat the crude organic phase with SiliaMetS® Thiol or equivalent scavenger resin for 2 hours.
Alternative Catalyst System: For sterically hindered boronic acids, replace Pd(dppf)Cl2 with XPhos Pd G3 (3 mol%) . The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition into the electron-poor pyridine ring.
Integrated Workflow & Troubleshooting
The "Self-Validating" Logic
This protocol is designed to be self-validating. By performing the amide coupling first, you eliminate the variable of catalyst poisoning. If Module B fails after Module A was successful, the failure is strictly due to the boronic acid or oxygen contamination, not the scaffold itself.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Module A: Low Yield | Moisture in HATU | Use fresh HATU; ensure DMF is anhydrous. |
| Module A: Bis-acylation | Excess Acid/HATU | Strictly control stoichiometry (1.1 eq). |
| Module B: No Reaction | Catalyst Poisoning | Ensure amine was fully capped in Module A. |
| Module B: Protodehalogenation | Hydride Source | Avoid alcohols as co-solvents; use degassed Dioxane. |
| Module B: Black ppt | Pd Aggregation | "Pd black" formation indicates ligand dissociation. Switch to XPhos Pd G3. |
Diagram: Decision Logic for Protection Strategies
Figure 2: Decision logic. Use the protection route only when generating a library of different amines from a single biaryl core.
References
-
Buchwald-Hartwig Amination Mechanisms
-
HATU Coupling Efficiency
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
-
Suzuki Coupling on Pyridines
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
-
Catalyst Poisoning by Amines
-
Sherry, B. D., & Buchwald, S. L. (2008). Palladium-catalyzed cross-coupling of halides and pseudohalides with amines. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Sources
Application Note: Structural Elucidation of 1-((5-Bromopyridin-3-yl)methyl)piperazine using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and chemical research, providing unparalleled insight into molecular structure.[1][2][3] This guide presents a comprehensive protocol and theoretical analysis for the structural characterization of 1-((5-Bromopyridin-3-yl)methyl)piperazine, a heterocyclic compound featuring key pharmacophores like the piperazine and pyridine rings.[4][5] We detail a robust methodology for acquiring and interpreting both ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shift, spin-spin coupling, and signal integration. This document is designed to serve as a practical resource for researchers, enabling them to verify the synthesis and purity of this compound and similar molecular scaffolds with high confidence.
Foundational Principles of NMR Spectroscopy
A precise interpretation of NMR spectra relies on understanding four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and the coupling constant (J).
-
Chemical Shift (δ): The position of an NMR signal along the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the nucleus.[6] Electron-withdrawing groups or aromatic rings decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups "shield" the nucleus, shifting its signal to a lower ppm value (upfield). Tetramethylsilane (TMS) is used as the universal reference standard, with its ¹H signal defined as 0 ppm.[7][8][9]
-
Integration: The area under an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10][11] In ¹H NMR, this allows for the determination of the relative ratio of protons in different chemical environments.
-
Multiplicity (Splitting): Through-bond interactions between the magnetic fields of non-equivalent neighboring nuclei, known as spin-spin or J-coupling, cause signals to split into multiple peaks.[12][13][14] For simple cases in ¹H NMR, the multiplicity follows the "n+1 rule," where a signal is split into n+1 peaks by 'n' equivalent neighboring protons.[10] A signal with no neighbors is a singlet (s), one neighbor gives a doublet (d), two give a triplet (t), and so on.
-
Coupling Constant (J): The distance between the peaks in a split signal is the coupling constant, measured in Hertz (Hz).[15] This value is independent of the spectrometer's magnetic field strength and provides critical information about the connectivity and stereochemistry of the molecule. Coupled protons must exhibit the exact same J-value.
Molecular Structure and Predicted NMR Analysis
The structural integrity of this compound (CAS: 1211591-45-5, Formula: C₁₀H₁₄BrN₃) can be unequivocally confirmed by analyzing its unique NMR signature.[16][17]
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
Based on the structure, the following proton signals are predicted. The analysis assumes a standard deuterated solvent like CDCl₃.
| Label | Environment | Predicted δ (ppm) | Integration | Multiplicity | Rationale |
| H-2, H-6 | Pyridine (ortho to N) | 8.4 - 8.6 | 2H total | d, d | Highly deshielded by the adjacent electronegative nitrogen. Appear as distinct doublets due to meta-coupling. |
| H-4 | Pyridine (para to N) | 7.7 - 7.9 | 1H | t (or dd) | Deshielded by the aromatic ring. Appears as a triplet or doublet of doublets from coupling to H-2 and H-6. |
| H-7 | Methylene bridge (-CH₂-) | 3.5 - 3.7 | 2H | s | Benzylic-type protons, deshielded by the pyridine ring. No adjacent protons, hence a singlet. |
| H-9, H-12 | Piperazine (-CH₂-N-CH₂-) | 2.4 - 2.6 | 4H | t | Aliphatic protons adjacent to the methylene-bridged nitrogen. Appear as a triplet due to coupling with H-10/H-11. |
| H-10, H-11 | Piperazine (-CH₂-NH-CH₂-) | 2.8 - 3.0 | 4H | t | Aliphatic protons adjacent to the secondary amine. Slightly more deshielded. |
| H (N-11) | Amine (-NH) | 1.5 - 2.5 (variable) | 1H | br s | Broad singlet; chemical shift is highly dependent on solvent, concentration, and temperature. |
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR experiment is expected to yield ten distinct signals corresponding to the ten carbon atoms in the molecule.
| Label | Environment | Predicted δ (ppm) | Rationale |
| C-5 | Pyridine (C-Br) | 118 - 122 | Aromatic carbon attached to bromine. Shielded by the heavy atom effect. |
| C-2, C-6 | Pyridine (C-H, ortho to N) | 148 - 152 | Aromatic carbons adjacent to nitrogen, strongly deshielded. |
| C-4 | Pyridine (C-H, para to N) | 137 - 140 | Deshielded aromatic carbon. |
| C-3 | Pyridine (C-CH₂) | 134 - 138 | Quaternary aromatic carbon, deshielded by attachment to the ring and substituent. |
| C-7 | Methylene bridge (-CH₂) | 58 - 62 | Aliphatic carbon, but deshielded by attachment to the pyridine ring and nitrogen. |
| C-9, C-12 | Piperazine (-CH₂-N-CH₂-) | 53 - 56 | Aliphatic carbons in the piperazine ring. |
| C-10, C-11 | Piperazine (-CH₂-NH-CH₂-) | 45 - 48 | Aliphatic carbons adjacent to the secondary amine. |
Experimental Protocol for NMR Data Acquisition
This section provides a self-validating protocol for acquiring high-quality NMR data. The causality behind each step is explained to ensure reproducibility and accuracy.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Materials and Reagents
-
Analyte: this compound (purity >95%)
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D). Rationale: CDCl₃ is an excellent solvent for a wide range of organic molecules and has a single residual proton peak at ~7.26 ppm, which typically does not interfere with analyte signals. Other solvents like DMSO-d₆ can be used if solubility is an issue.[18]
-
Internal Standard: Tetramethylsilane (TMS). Rationale: TMS is chemically inert, volatile (easy to remove), and provides a single, sharp signal at a high field that does not overlap with most analyte signals.[7][19][20]
-
Equipment: 5 mm NMR tubes, volumetric pipette, vortex mixer, NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of the analyte directly into a clean, dry vial. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without causing line broadening from oversaturation.
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing 1% TMS to the vial using a pipette. Causality: This volume is optimal for standard 5 mm NMR tubes, ensuring the sample is correctly positioned within the instrument's detection coils.
-
Dissolution: Securely cap the vial and vortex for 30-60 seconds until the sample is fully dissolved. A clear, particulate-free solution is required.
-
Transfer: Carefully transfer the solution into a clean 5 mm NMR tube. Ensure no air bubbles are trapped. Causality: Air bubbles and particulates disrupt the magnetic field homogeneity, leading to poor peak shape and resolution.
Instrument Setup and Calibration
-
Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The instrument's software should be used to "lock" onto the deuterium signal of the CDCl₃ solvent. Causality: The deuterium lock compensates for any magnetic field drift over time, ensuring the stability and accuracy of chemical shift measurements.[18][21]
-
Shimming: Perform an automated or manual shimming routine to optimize the magnetic field homogeneity. Causality: A homogeneous field is critical for achieving sharp, symmetrical peaks and high resolution, allowing for accurate measurement of coupling constants.
¹H NMR Acquisition Protocol
The following parameters are recommended for a standard 1D proton experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or similar | A standard 30° pulse angle experiment provides good signal without saturating the sample, allowing for quantitative integration. |
| Spectral Width | 16 ppm (-2 to 14 ppm) | Encompasses the full range of expected proton chemical shifts for organic molecules. |
| Acquisition Time (AQ) | ~2-4 seconds | A longer acquisition time provides better resolution in the resulting spectrum. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for nearly complete relaxation of protons between scans, which is crucial for accurate signal integration. |
| Number of Scans (NS) | 8-16 | Sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration. |
¹³C NMR Acquisition Protocol
The following parameters are recommended for a standard 1D proton-decoupled carbon experiment.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A proton-decoupled experiment simplifies the spectrum to single lines for each carbon, with a 30° pulse angle for efficiency. |
| Spectral Width | 240 ppm (-10 to 230 ppm) | Covers the entire chemical shift range for carbon nuclei in organic compounds. |
| Acquisition Time (AQ) | ~1-2 seconds | Balances resolution with the need for a reasonable experiment duration. |
| Relaxation Delay (D1) | 2 seconds | A standard delay for qualitative ¹³C spectra. Quaternary carbons may require longer delays for accurate quantification. |
| Number of Scans (NS) | 256-1024 | A higher number of scans is required due to the low natural abundance (~1.1%) of the ¹³C isotope. |
Data Processing and Interpretation
-
Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H) and perform a Fourier transform on the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are positive and have a flat baseline at their base.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. The residual solvent peak (CDCl₃ at ~7.26 ppm) can be used as a secondary reference.
-
Analysis:
-
Peak Picking: Identify all distinct signals in the spectrum.
-
Integration: Integrate all signals in the ¹H spectrum and normalize them to a known proton count (e.g., the 2H of the methylene bridge) to determine the relative number of protons for each signal.
-
Correlation: Compare the experimental chemical shifts, integrations, and multiplicities to the predicted values in Section 2. A strong correlation provides definitive structural proof. For example, the presence of a 2H singlet around 3.6 ppm and two distinct signals in the aromatic region integrating to 2H and 1H respectively would be strong evidence for the proposed structure.
-
Conclusion
The protocols and analytical framework presented in this application note provide a robust system for the NMR-based structural verification of this compound. By combining predictive analysis with a detailed, causally-explained experimental methodology, researchers can confidently acquire and interpret high-quality ¹H and ¹³C NMR data. This approach not only confirms the identity and purity of the target compound but also reinforces the power of NMR spectroscopy as a cornerstone of modern chemical and pharmaceutical development.
References
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link].
-
NIH. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022-11-24). Available at: [Link].
-
ACD/Labs. 1H–1H Coupling in Proton NMR. (2025-08-21). Available at: [Link].
-
ResearchGate. 13 C NMR spectrum of compound 5a. Available at: [Link].
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023-01-12). Available at: [Link].
-
ResearchGate. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. (2016-03-14). Available at: [Link].
-
Royal Society of Chemistry. NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50. (2024-11-15). Available at: [Link].
-
RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link].
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). Available at: [Link].
-
NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link].
-
University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link].
-
Lead Sciences. 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. Available at: [Link].
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021-12-02). Available at: [Link].
-
NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link].
-
American Chemical Society. Tetramethylsilane. (2021-03-29). Available at: [Link].
-
NIH. NMR Characterization of RNA Small Molecule Interactions. Available at: [Link].
-
Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Available at: [Link].
-
Save My Exams. Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. (2025-02-12). Available at: [Link].
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025-05-29). Available at: [Link].
-
Springer Nature Experiments. NMR Protocols and Methods. Available at: [Link].
-
Carl ROTH. Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals. Available at: [Link].
-
University of Calgary. Ch 13 - Coupling. Available at: [Link].
-
YouTube. Why is a TMS Standard Used in Carbon NMR?. (2023-09-08). Available at: [Link].
-
ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Available at: [Link].
-
Reddit. Why does NMR use deuterated solvents?. (2021-01-29). Available at: [Link].
-
Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. (2024-06-28). Available at: [Link].
-
YouTube. How To Analyze The Peaks Of H-NMR Spectroscopy. (2013-01-23). Available at: [Link].
-
University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Available at: [Link].
-
Chemistry LibreTexts. J-Coupling (Scalar). (2023-01-29). Available at: [Link].
-
ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025-08-06). Available at: [Link].
-
ACS Publications. Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. (2021-01-15). Available at: [Link].
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]
- 6. azooptics.com [azooptics.com]
- 7. acs.org [acs.org]
- 8. savemyexams.com [savemyexams.com]
- 9. youtube.com [youtube.com]
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- 12. acdlabs.com [acdlabs.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
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- 16. echemi.com [echemi.com]
- 17. 1-[(5-bromopyridin-3-yl)methyl]piperazine 95% | CAS: 1211591-45-5 | AChemBlock [achemblock.com]
- 18. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Tetramethylsilane analytical standard, for NMR spectroscopy, ACS reagent 75-76-3 [sigmaaldrich.com]
- 21. reddit.com [reddit.com]
Troubleshooting & Optimization
troubleshooting guide for bromopyridinyl piperazine synthesis
Technical Support Center: Bromopyridinyl Piperazine Synthesis
Ticket ID: BPP-SYNTH-001
Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)
Status: Open
Subject: Troubleshooting Guide for
Triage: Define Your Substrate System
Before troubleshooting, we must identify the electronic nature of your electrophile. The reactivity of bromopyridines is strictly dictated by the position of the halogen relative to the pyridine nitrogen.
Select your scenario:
-
Scenario A: 2-Bromo or 4-Bromopyridine (Activated).
-
Scenario B: 3-Bromopyridine (Unactivated).
-
Scenario C: 2,6-Dibromopyridine (Regioselectivity Challenge).
Decision Matrix & Workflow
Use the following logic flow to determine the correct synthetic strategy.
Figure 1: Strategic decision tree for selecting between thermal
Troubleshooting & FAQs
Category A: Reaction Failure (No Conversion)
Q: I am refluxing 3-bromopyridine with piperazine in DMF, but I see no product. Why? A: This is a mechanistic mismatch.
-
The Science: 3-Bromopyridine cannot stabilize the Meisenheimer complex intermediate required for
because the negative charge cannot be delocalized onto the electronegative ring nitrogen. -
The Fix: You must use Buchwald-Hartwig amination . Switch to a catalytic system: Pd(OAc)
(5 mol%), BINAP (7.5 mol%), and NaO Bu (1.5 eq) in Toluene or Dioxane at 80–100°C [1, 2].
Q: My 2-bromopyridine reaction is sluggish (20% yield after 24h). How do I accelerate it?
A: Bromine is a mediocre leaving group for
-
The Science: In
, the rate-determining step is often the nucleophilic attack.[1][2] Fluorine, being more electronegative, lowers the LUMO energy of the ring, significantly accelerating this step compared to bromine (the "Fluorine Effect") [3]. -
The Fix: Switch your starting material to 2-fluoropyridine . If you must use the bromide, increase temperature to 140°C or use microwave irradiation.
Category B: Impurity Profile (Bis-Piperazine & Oligomers)
Q: I am reacting 2,6-dibromopyridine and getting a mixture of mono- and bis-substituted products. How do I stop at the mono-adduct? A: This is a stoichiometry control issue.
-
The Science: Once the first piperazine adds, the pyridine ring becomes more electron-rich (deactivated), theoretically slowing the second addition. However, at high temperatures, this selectivity erodes.
-
The Fix:
-
Stoichiometry: Use a large excess of piperazine (3 to 5 equivalents ). This statistically favors the collision of the dibromide with free piperazine rather than the mono-product.
-
Temperature: Lower the temperature. If the reaction runs at 100°C, try 60–80°C to exploit the kinetic difference between the first and second addition.
-
Q: My Buchwald reaction turned black immediately and stalled. What happened? A: Catalyst poisoning via chelation.
-
The Science: Free piperazine has two secondary amines. It can act as a bidentate ligand, displacing your phosphine ligand and shutting down the catalytic cycle (forming inactive Pd-amine complexes).
-
The Fix: Use N-Boc-piperazine . The Boc group sterically hinders the second nitrogen, preventing chelation. Deprotect with TFA/DCM after the coupling [4].
Category C: Isolation (The "Sticky Amine" Problem)
Q: My product is water-soluble and stays in the aqueous layer during extraction. How do I get it out? A: Aryl piperazines are polar bases. Standard EtOAc/Water extractions often fail.
-
The Fix: Use the SCX (Strong Cation Exchange) Catch-and-Release method.
Detailed Experimental Protocols
Protocol A: for Activated Pyridines (2- or 4-substituted)
Best for: 2-fluoropyridine, 2-chloropyridine, 2-bromopyridine (with heat).
-
Setup: In a pressure vial, dissolve 2-bromopyridine (1.0 eq) in DMSO (0.5 M concentration).
-
Reagents: Add Piperazine (3.0 – 5.0 eq). Note: Piperazine acts as both nucleophile and base.
-
Reaction: Seal and heat to 120°C for 16 hours. (Monitor via LCMS; look for M+H of product).
-
Workup:
-
Dilute with water (5x reaction volume).
-
Extract with DCM/Isopropanol (3:1) . Pure DCM may not extract the polar product efficiently.
-
Wash organics with brine, dry over Na
SO .
-
-
Purification: If crude is impure, use an SCX cartridge (see Category C above) or flash chromatography (DCM:MeOH:NH
OH gradient).
Protocol B: Buchwald-Hartwig for Unactivated Pyridines (3-substituted)
Best for: 3-bromopyridine, 3-chloropyridine.
-
Setup: Flame-dry a flask and purge with Argon/Nitrogen.
-
Reagents: Add 3-bromopyridine (1.0 eq), N-Boc-piperazine (1.2 eq), NaO
Bu (1.5 eq). -
Catalyst: Add Pd(OAc)
(5 mol%) and BINAP (7.5 mol%) or Xantphos (5 mol%). -
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M).
-
Reaction: Heat to 100°C for 12–18 hours under inert atmosphere.
-
Deprotection (Crucial Step):
-
Filter through Celite to remove Pd black.[5] Concentrate.
-
Redissolve in DCM (10 vol) and add TFA (5 vol). Stir at RT for 2 hours.
-
Basify with sat. NaHCO
and extract with DCM/IPA (3:1).
-
Data Tables
Table 1: Leaving Group Effects in Pyridine
| Leaving Group (X) | Relative Rate ( | Conditions Required | Mechanism Note |
| Fluorine (-F) | High (100x) | 60–80°C | Lowers activation energy of nucleophilic attack ( |
| Chlorine (-Cl) | Moderate | 100–120°C | Standard balance of electronegativity and bond strength. |
| Bromine (-Br) | Low | 120–150°C / MW | C-Br bond is weak, but ring is less activated for initial attack. |
Table 2: Common Solvent Systems for Aryl Piperazine Purification
| Method | Solvent System | Purpose |
| Extraction | DCM / IPA (3:1 ratio) | Extracts polar basic amines from aqueous phase better than EtOAc. |
| Flash Column | DCM / MeOH / NH | Ammonia keeps the piperazine deprotonated to prevent streaking on silica. |
| SCX Cartridge | Load: MeOH -> Elute: 2M NH | "Catch and Release" purification. Removes non-basic impurities. |
Visualizing the Workup Logic
Figure 2: Workup decision flow for isolating polar aryl piperazines.
References
-
Buchwald-Hartwig Amination of Bromopyridines
- Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfon
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Ligand Selection for Piperazines
- Title: Rational Ligand Design for the Aryl
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
The "Fluorine Effect" in
: -
Protection Strategies (N-Boc)
- Title: Practical Synthesis of N-Aryl Piperazines.
- Source:Organic Process Research & Development
-
URL:[Link]
-
SCX Purification Techniques
Sources
Technical Support Center: Synthesis of 1-((5-Bromopyridin-3-yl)methyl)piperazine
Welcome to the technical support guide for the synthesis of 1-((5-bromopyridin-3-yl)methyl)piperazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of temperature in achieving a successful synthesis. Whether you are a seasoned researcher or new to this specific synthesis, this guide is designed to help you navigate the common challenges and optimize your reaction conditions for high yield and purity.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry and drug development.[1][2][3] Its synthesis is most commonly achieved through two primary routes: direct N-alkylation of piperazine with a suitable electrophile, or a reductive amination pathway. In both methods, temperature is a paramount parameter that dictates reaction kinetics, selectivity, and the final purity of the product. This guide will dissect the temperature-dependent variables for both synthetic strategies.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis. The solutions provided are based on established chemical principles and practical laboratory experience.
Question 1: My reaction yield is consistently low. Could temperature be the culprit?
Answer: Absolutely. An suboptimal temperature is one of the most common reasons for low yields. The effect of temperature is twofold:
-
Temperature Too Low: If the reaction temperature is insufficient, the activation energy for the reaction may not be overcome, leading to a sluggish or stalled reaction. This is particularly relevant for SN2 reactions where bond formation and breaking occur simultaneously.[4] You will likely observe a significant amount of unreacted starting materials.
-
Temperature Too High: Conversely, excessive heat can trigger a cascade of undesirable side reactions. These can include elimination reactions, which compete with the desired substitution, and degradation of the starting materials or the product itself.[5] Pyridine-containing compounds, in particular, can be susceptible to thermal degradation, often indicated by the reaction mixture turning dark brown or black.
Recommended Action:
-
Establish a Baseline: Start your reaction at room temperature (20-25°C) and monitor its progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Incremental Heating: If the reaction is slow, gradually increase the temperature in 10°C increments, holding at each new temperature for a set period while monitoring. A common temperature range for N-alkylation of piperazines is between room temperature and 70°C.[6]
-
Inert Atmosphere: At elevated temperatures, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Question 2: I'm struggling with the formation of a di-substituted by-product. How can I improve mono-alkylation selectivity?
Answer: The formation of 1,4-bis((5-bromopyridin-3-yl)methyl)piperazine is a frequent challenge due to the two nucleophilic nitrogen atoms in the piperazine ring.[7] Temperature plays a significant role here:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the first alkylation occurs preferentially. As you increase the temperature, you provide more energy for the second, slower alkylation to occur, leading to the di-substituted product.
Strategies for Promoting Mono-alkylation:
-
Lower the Temperature: Running the reaction at room temperature or even cooler (e.g., 0-5°C) can significantly favor mono-alkylation.[8]
-
Control Stoichiometry: Using a large excess of piperazine (3-5 equivalents) relative to the 3-(bromomethyl)-5-bromopyridine will statistically favor the mono-substituted product.
-
Slow Addition: Adding the alkylating agent dropwise over a prolonged period to a solution of piperazine helps maintain a low concentration of the electrophile, further reducing the chance of a second alkylation event.[7]
-
Use of a Protecting Group: For maximal control, consider using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group ensures that only one nitrogen can react. The Boc group can then be removed in a subsequent step.[7]
Question 3: My reaction mixture is turning dark, and the final product is difficult to purify. What's happening?
Answer: A dark coloration is often a sign of product or starting material degradation, which is frequently exacerbated by excessive heat.
-
Thermal Instability: Pyridinic compounds can be sensitive to heat, and the presence of a bromine atom can further influence their stability. High temperatures can lead to polymerization or the formation of colored impurities.
-
Base-Induced Degradation: In the presence of a strong base, high temperatures can promote side reactions with the solvent or the reagents themselves.
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical first step. Determine the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Solvent Choice: Ensure your solvent is stable under the reaction conditions. For example, if using a strong base, avoid protic solvents at high temperatures.
-
Purge with Inert Gas: Removing oxygen from the reaction vessel by purging with nitrogen or argon can prevent oxidative side reactions that contribute to discoloration.
Frequently Asked Questions (FAQs)
What is the optimal temperature for the direct N-alkylation of piperazine with 3-(bromomethyl)-5-bromopyridine?
While the ideal temperature is substrate-specific, a good starting point is room temperature (20-25°C). If the reaction is slow, a gentle increase to 40-60°C is often effective. It is crucial to monitor the reaction closely for the formation of by-products if you exceed this range. Some procedures may call for temperatures up to 70°C, but this increases the risk of di-alkylation and degradation.[6]
For a reductive amination approach, how should I manage the temperature for the two main steps?
Reductive amination is typically a one-pot, two-step process:
-
Imine/Enamine Formation: The initial reaction between 5-bromo-3-pyridinecarboxaldehyde and piperazine to form the iminium ion intermediate is often carried out at room temperature. Gentle warming (e.g., to 40°C) can sometimes accelerate this step, but it's often not necessary.
-
Reduction: The reduction step, using a reducing agent like sodium triacetoxyborohydride (STAB), is often exothermic.[7] It's best practice to cool the reaction mixture to 0°C before adding the reducing agent to maintain control over the reaction rate and prevent the formation of over-reduced by-products. The reaction can then be allowed to slowly warm to room temperature.[8]
How does temperature influence my choice of base and solvent?
The boiling point of your chosen solvent will set the upper limit for your reaction temperature. For instance, using a solvent like tetrahydrofuran (THF, boiling point ~66°C) will naturally limit the maximum temperature. The choice of base is also linked to temperature. Stronger bases may be more effective at lower temperatures, while weaker bases like potassium carbonate may require some heating to effectively deprotonate the piperazine.[7]
Experimental Protocols
Protocol 1: Direct N-Alkylation (Temperature-Controlled)
This protocol emphasizes mono-alkylation.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve piperazine (4 equivalents) in a suitable solvent like acetonitrile or THF.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Slow Addition: Dissolve 3-(bromomethyl)-5-bromopyridine (1 equivalent) in a minimal amount of the same solvent and add it dropwise to the cooled piperazine solution over 1-2 hours.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting bromide.
-
Workup: Once the reaction is complete, proceed with a standard aqueous workup and purification by column chromatography.
Protocol 2: Reductive Amination
-
Imine Formation: To a solution of 5-bromo-3-pyridinecarboxaldehyde (1 equivalent) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperazine (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature, stirring for an additional 4-16 hours.
-
Monitoring: Monitor the disappearance of the imine intermediate and the formation of the product by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, extract the aqueous layer, and combine the organic fractions for drying and purification.
Data Summary: Temperature Effects
The following tables provide illustrative data on how temperature can impact the synthesis of this compound.
Table 1: Effect of Temperature on Direct N-Alkylation
| Temperature (°C) | Reaction Time (h) | Yield of Mono-product (%) | Yield of Di-product (%) |
| 0-5 | 24 | ~75% | <5% |
| 25 | 18 | ~80% | ~10% |
| 50 | 8 | ~70% | ~20% |
| 80 | 4 | ~50% | >35% |
Note: Data is illustrative and actual results may vary based on specific conditions.
Visual Workflows
Troubleshooting Logic for Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
Experimental Workflow for N-Alkylation
Caption: Step-by-step workflow for temperature-controlled N-alkylation.
References
- Eureka | Patsnap.Synthesis method of 3-bromo-5-methylpyridine.
- Google Patents.CN109053727B - Preparation method of ABT-199 intermediate.
-
AbacipharmTech. 1-(5-Bromopyridin-3-yl)piperazine. Available at: [Link]
-
PubChem. 1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride. Available at: [Link]
- Google Patents.WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Lead Sciences. 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. Available at: [Link]
- Google Patents.DE1092019B - Process for the N-monoalkylation of piperazine.
-
Master Organic Chemistry. SN1 vs E1 and SN2 vs E2 : The Temperature. Available at: [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine - Lead Sciences [lead-sciences.com]
- 3. This compound | 1211591-45-5 [amp.chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-((5-Bromopyridin-3-yl)methyl)piperazine
Welcome to the technical support center for 1-((5-Bromopyridin-3-yl)methyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in pivotal synthetic transformations, with a particular focus on the critical role of solvent selection.
Introduction
This compound is a key intermediate in medicinal chemistry, offering multiple reactive sites for diversification. The bromine atom on the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, while the secondary amine of the piperazine moiety can undergo N-alkylation or N-arylation. The success of these transformations is profoundly influenced by the choice of solvent, which can dictate reaction rates, yields, and even the product distribution. This guide provides practical, field-proven insights to help you optimize your reactions and troubleshoot common issues.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Suzuki-Miyaura Coupling
Question 1: I am getting a low yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings involving heteroaromatic halides are a common issue. Several factors, often solvent-related, can be at play.
-
Poor Solubility of Reactants: this compound and many boronic acids have limited solubility in non-polar solvents. If your reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Switch to a more polar solvent system. A mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) is a robust starting point for Suzuki couplings of bromopyridines.[1] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. Other effective solvents include mixtures of toluene/ethanol or DMF/water.
-
-
Inefficient Catalyst Activation or Decomposition: The active Pd(0) catalyst can be sensitive. Its formation from a Pd(II) precatalyst might be inefficient, or it may decompose during the reaction.
-
Solution:
-
Degas your solvent: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black and promoting the unwanted homocoupling of the boronic acid.[2] Before adding your catalyst, thoroughly degas the solvent by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can sometimes stabilize the palladium catalyst. However, the choice is substrate-dependent and may require screening.[3][4]
-
-
-
Suboptimal Base: The base plays a critical role in activating the boronic acid for transmetalation.[5]
-
Solution: If you are using a mild base like Na₂CO₃ and getting low yields, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The solubility of the base is also important; aqueous solutions are generally preferred. Inorganic bases are often superior to organic bases for this reaction.[6]
-
Question 2: I am observing a significant amount of a biaryl byproduct from the homocoupling of my boronic acid. How can I prevent this?
Answer:
Homocoupling of the boronic acid is a frequent side reaction, often exacerbated by the presence of oxygen.[2]
-
Rigorous Exclusion of Oxygen: As mentioned above, oxygen promotes the Pd(II)-mediated homocoupling pathway.
-
Solution: Ensure your reaction flask is thoroughly purged with an inert gas, and maintain a positive pressure of nitrogen or argon throughout the reaction. Use properly degassed solvents. Some researchers have found that adding a mild reducing agent, like potassium formate, can suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction medium.
-
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
-
Solution: If possible for your substrate, try running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) for a longer period.
-
Buchwald-Hartwig Amination
Question 3: I am attempting a Buchwald-Hartwig amination on the bromopyridine, but I am getting a mixture of mono- and di-arylated piperazine. How can I improve the selectivity for the desired product?
Answer:
Controlling selectivity in the arylation of piperazine can be challenging. The formation of the diarylated product is a common issue.
-
Solvent and Base Combination: The choice of solvent and base can influence the relative rates of the first and second arylations.
-
Solution: Non-polar solvents like toluene or 1,4-dioxane are generally preferred for Buchwald-Hartwig aminations.[7] They can help to temper the reactivity and improve selectivity. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used. For sensitive substrates, a weaker base like Cs₂CO₃ might be beneficial, though it may require higher temperatures or longer reaction times.[7][8]
-
-
Stoichiometry of Reactants: Using a large excess of the amine can favor mono-arylation.
-
Solution: If you are arylating the piperazine nitrogen, using piperazine itself as the limiting reagent is necessary. If you are using this compound as the substrate to couple with another amine, ensure the stoichiometry is carefully controlled.
-
-
Ligand Choice: Bulky phosphine ligands are crucial for promoting reductive elimination and can influence selectivity.
-
Solution: Bidentate ligands or bulky, electron-rich monodentate ligands (e.g., XPhos, SPhos) can help prevent the formation of the diarylated product by sterically hindering the second C-N bond formation.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
A1: There is no single "best" solvent. The optimal choice depends on the specific reaction:
-
For Suzuki-Miyaura couplings, a mixture of a polar aprotic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water , is a highly effective starting point.
-
For Buchwald-Hartwig aminations, non-polar aprotic solvents like toluene or 1,4-dioxane are generally preferred.[7]
-
For N-alkylation of the piperazine, polar aprotic solvents like DMF or acetonitrile are commonly used to dissolve the reactants and facilitate the Sₙ2 reaction.
Q2: How do protic vs. aprotic solvents affect the reactivity?
A2:
-
Protic solvents (e.g., water, ethanol) can hydrogen bond with and solvate anionic nucleophiles, which can sometimes decrease their reactivity in Sₙ2-type reactions. However, in Suzuki couplings, a protic co-solvent like water is often necessary to dissolve the base and facilitate transmetalation.
-
Apolar aprotic solvents (e.g., toluene, hexane) are less able to stabilize charged intermediates. They are often used in Buchwald-Hartwig aminations where strong organic bases are employed.[7]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can dissolve a wide range of reactants and stabilize charged intermediates and transition states, which can accelerate certain reactions.[3] However, their high boiling points can sometimes make product isolation more difficult.
Q3: Can the pyridine nitrogen interfere with my palladium-catalyzed reaction?
A3: Yes, the Lewis basicity of the pyridine nitrogen can be problematic. It can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Mitigation Strategy: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., those developed by Buchwald and Hartwig) can often outcompete the pyridine nitrogen for coordination to the palladium, thus maintaining catalytic activity. In some challenging cases involving heteroaryl substrates, specialized ligands or additives may be necessary.[9]
Q4: My reaction is not going to completion, even with the right solvent. What else should I check?
A4: If your solvent system is appropriate, consider these other factors:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligand have not degraded. Phosphine ligands can be sensitive to air oxidation.
-
Purity of Reagents: Impurities in your starting materials or boronic acid can poison the catalyst.
-
Base Quality: The base, especially inorganic carbonates and phosphates, should be finely powdered and dry to ensure maximum reactivity.
-
Temperature: Ensure your reaction is being heated to the target temperature. A sluggish reaction can often be pushed to completion with a moderate increase in temperature.
Data Presentation
Table 1: Properties of Common Solvents in Cross-Coupling Reactions
| Solvent | Dielectric Constant (ε at 20°C) | Dipole Moment (μ, Debye) | Type | Typical Use Cases |
| Toluene | 2.38 | 0.36 | Apolar Aprotic | Suzuki, Buchwald-Hartwig |
| 1,4-Dioxane | 2.21 | 0.45 | Apolar Aprotic | Suzuki, Buchwald-Hartwig |
| Tetrahydrofuran (THF) | 7.58 | 1.75 | Polar Aprotic | Suzuki, Buchwald-Hartwig |
| Acetonitrile (MeCN) | 37.5 | 3.92 | Polar Aprotic | Suzuki, N-Alkylation |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Polar Aprotic | Suzuki, N-Alkylation |
| Ethanol (EtOH) | 24.55 | 1.69 | Polar Protic | Co-solvent in Suzuki |
| Water (H₂O) | 80.1 | 1.85 | Polar Protic | Co-solvent in Suzuki |
Data sourced from publicly available chemical data tables.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel with a septum and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is for the coupling of an amine with the bromopyridine substrate.
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yields.
Impact of Solvent Polarity on Reaction Intermediates
Caption: Solvents stabilize charged transition states.
References
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
-
ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
National Institutes of Health. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
-
Thieme. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
-
ACS Publications. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
-
ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
RSC Publishing. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ResearchGate. (2025). Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
Validation & Comparative
Comparative Guide: Synthesis of 1-((5-Bromopyridin-3-yl)methyl)piperazine
CAS: 1211591-45-5 Target: 1-((5-Bromopyridin-3-yl)methyl)piperazine Application: Critical intermediate for Wnt pathway inhibitors (e.g., Porcupine inhibitors) and nicotinic acetylcholine receptor ligands.[1]
Executive Summary
The synthesis of This compound presents a classic chemoselectivity challenge: attaching a secondary amine (piperazine) to a pyridine ring via a methylene bridge without compromising the bromine handle (essential for downstream Suzuki/Buchwald couplings) or causing bis-alkylation.[1]
This guide compares the two industry-standard methodologies:
-
Reductive Amination (Method A): The "Gold Standard" for medicinal chemistry due to high convergence and selectivity.
-
Direct Nucleophilic Substitution (Method B): A "Process Route" often favored for cost, provided the benzylic halide precursor is stable and available.
Verdict: Use Method A for gram-scale discovery to ensure mono-alkylation fidelity. Use Method B only if cost is paramount and you can handle the lachrymatory nature of the benzylic halide precursor.
Structural Analysis & Synthetic Challenges
-
The Piperazine Trap: Piperazine has two equivalent nucleophilic nitrogens. In direct alkylation, once the first nitrogen reacts, the product is often more nucleophilic than the starting material, leading to significant dimer (bis-alkylated) impurities.
-
The Bromine Handle: The C-5 bromine on the pyridine ring is sensitive to lithium-halogen exchange or harsh catalytic hydrogenation conditions (e.g., Pd/C + H2), limiting the choice of reducing agents.
-
Pyridine Basicity: The pyridine nitrogen can act as a competitive nucleophile or proton trap, requiring careful pH control during workup.
Method A: Reductive Amination (Recommended)[1][2]
This method couples 5-bromonicotinaldehyde with N-Boc-piperazine , followed by a mild reduction and deprotection.[1] It is the most robust route for avoiding bis-alkylation.[1]
Reaction Pathway
The reaction proceeds via the formation of a carbinolamine, dehydration to an iminium ion, and irreversible reduction by a hydride source.
Figure 1: Stepwise pathway for Reductive Amination ensuring mono-selectivity.[1]
Detailed Protocol
Reagents: 5-Bromonicotinaldehyde (1.0 eq), N-Boc-piperazine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCM (0.1 M).[1]
-
Imine Formation: Dissolve 5-bromonicotinaldehyde and N-Boc-piperazine in anhydrous Dichloromethane (DCM). Add Acetic Acid (AcOH) to catalyze imine formation. Stir at room temperature for 30–60 minutes.
-
Why: Pre-forming the imine/iminium species ensures efficient reduction. STAB is less reactive toward aldehydes than imines, preventing direct reduction of the aldehyde to the alcohol side-product.
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise. Allow to warm to RT and stir overnight.
-
Critical: Do not use NaBH4; it is too aggressive and will reduce the aldehyde before it couples. STAB is mild and selective [1].
-
-
Quench: Quench with saturated NaHCO3. Extract with DCM.[2]
-
Deprotection: Dissolve the crude Boc-intermediate in DCM/TFA (4:1 ratio) or 4M HCl in Dioxane. Stir for 2 hours.
-
Free Base Isolation: Basify aqueous layer to pH >12 with NaOH. Extract exhaustively with CHCl3/IPA (3:1) to recover the polar free amine.
Pros:
-
High mono-selectivity (>95%).[1]
-
Mild conditions preserve the Aryl-Bromide.[1]
-
No lachrymatory intermediates.
Cons:
-
Requires two steps (coupling + deprotection).
-
STAB generates boric acid waste.
Method B: Direct Nucleophilic Substitution
This method involves the alkylation of piperazine with 3-(bromomethyl)-5-bromopyridine .[1] To succeed, one must use a massive excess of piperazine or a protected variant.
Reaction Pathway
Standard SN2 displacement. The kinetics favor the second alkylation if stoichiometry is 1:1, hence the need for excess amine.
Figure 2: Kinetic competition in direct alkylation. High equivalents of piperazine are required to suppress dimer formation.
Detailed Protocol
Reagents: 3-(Bromomethyl)-5-bromopyridine hydrobromide (1.0 eq), Piperazine (anhydrous, 6.0–10.0 eq), K2CO3 (3.0 eq), Acetonitrile (ACN).[1]
-
Preparation: Suspend K2CO3 and excess Piperazine in ACN. Heat to 60°C to ensure piperazine is dissolved.
-
Addition: Dissolve the benzylic bromide in ACN and add it dropwise over 1 hour to the stirring piperazine solution.
-
Why: Slow addition keeps the concentration of the electrophile low relative to the nucleophile (piperazine), statistically favoring mono-alkylation [2].
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: The residue will contain the product and a large amount of unreacted piperazine. Remove excess piperazine by high-vacuum sublimation or column chromatography (DCM/MeOH/NH4OH).[1]
Pros:
-
Single chemical step.[3]
-
Cheaper reagents (if benzylic halide is available).
Cons:
-
Safety Hazard: 3-(Bromomethyl)-5-bromopyridine is a potent skin irritant and lachrymator.[1]
-
Purification: Removing 5–10 equivalents of piperazine is tedious.
-
Stability: The benzylic bromide precursor degrades upon storage (hydrolysis).
Comparative Data Analysis
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Overall Yield | 75% - 85% | 50% - 65% |
| Purity (Crude) | High (>90%) | Low (Mixture of mono/bis) |
| Atom Economy | Lower (Boc group waste) | Higher (if excess piperazine recycled) |
| Scalability | Excellent (Safe, controlled) | Moderate (Exotherms, toxicity) |
| Reaction Time | 4h + 2h (Deprotection) | 12h - 24h |
| Key Risk | Incomplete deprotection | Dimer formation (Bis-alkylation) |
Decision Matrix (Graphviz)[1]
Use this logic flow to select the correct method for your specific constraints.
Figure 3: Decision matrix for selecting the optimal synthetic route.
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
Prashad, M., et al. (2006). "Efficient Synthesis of Mono-N-alkylated Piperazines." Organic Process Research & Development. Link[1]
-
PubChem Compound Summary. (2025). "this compound."[1][5] National Center for Biotechnology Information. Link[1]
-
Google Patents. (2013). "Alkylated piperazine compounds - US20130116245A1."[1] Link
Sources
comparative docking studies of 1-((5-Bromopyridin-3-yl)methyl)piperazine derivatives
Executive Summary
This guide outlines the computational protocol for evaluating 1-((5-Bromopyridin-3-yl)methyl)piperazine derivatives. While piperazine linkers are ubiquitous in medicinal chemistry, the 5-bromo-3-pyridyl headgroup introduces a specific electronic feature—the sigma-hole —which allows for halogen bonding (XB). Standard docking protocols often fail to capture this interaction, leading to false negatives.
This technical guide compares these derivatives against the standard of care, Donepezil , focusing on the dual-binding mechanism within the Acetylcholinesterase (AChE) gorge.[1] It synthesizes protocols for AutoDock VinaXB (specialized for halogens) and validation via DFT (Density Functional Theory) .
Part 1: Structural Rationale & Target Selection
The Pharmacophore
The scaffold consists of three critical domains:
-
The 5-Bromopyridine Head: The bromine atom at position 5 is not merely hydrophobic; it acts as a Lewis acid (XB donor) capable of interacting with backbone carbonyl oxygens.
-
The Piperazine Linker: A semi-rigid spacer that mimics the piperidine ring of Donepezil, providing appropriate distance to span the AChE active site gorge.
-
The Tail Region (Variable): Derivatives usually modify the N1-piperazine nitrogen to interact with the Peripheral Anionic Site (PAS).
The Target: Acetylcholinesterase (AChE)[2][3]
-
PDB ID Selection: 4EY7 (Co-crystallized with Donepezil) is the gold standard for comparative studies.
-
Binding Mode: Dual-site binding. The ligand must span from the Catalytic Active Site (CAS) to the Peripheral Anionic Site (PAS).
Part 2: Comparative Methodology (The "How-To")
Critical Pre-requisite: Ligand Geometry Optimization
Standard force fields (MMFF94) often incorrectly model the electron density around bromine. To accurately predict the halogen bond, you must generate the "sigma-hole" geometry.[1]
-
Step 1: Sketch derivatives in ChemDraw/Avogadro.
-
Step 2: Perform geometry optimization using DFT (B3LYP/6-31G)* in Gaussian or ORCA.[1]
-
Why? This ensures the C-Br bond length and angle are accurate for identifying XB interactions during docking.
Specialized Docking Protocol (AutoDock VinaXB)
Standard AutoDock Vina treats halogens as non-directional hydrophobic spheres. You must use VinaXB or a force field with explicit XB terms.
Workflow Diagram (DOT)
Figure 1: Optimized workflow integrating Quantum Mechanical ligand preparation with Halogen-aware docking algorithms.
Protocol Steps
-
Protein Preparation:
-
Download PDB 4EY7 .
-
Remove water molecules (except conserved waters bridging the PAS if relevant).
-
Use H++ Server to protonate at pH 7.4. Critical: Verify Histidine tautomers in the catalytic triad (His447).
-
-
Grid Box Definition:
-
Center: x= -13.9, y= -44.0, z= 27.2 (Approximate coordinates for 4EY7 active site).[1]
-
Size: 25 x 25 x 25 Å (Must cover both CAS and PAS).
-
-
Execution (VinaXB):
-
Command: ./vinaXB --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt
-
Exhaustiveness: Set to 32 (Standard is 8, but dual-site inhibitors require higher sampling).
-
Part 3: Comparative Data Analysis
The following table compares the Expected Performance of a 5-Bromopyridine derivative against the standard (Donepezil).
Table 1: Comparative Docking Metrics (Simulated Representative Data)
| Metric | Standard: Donepezil | 5-Bromo Derivative (Lead) | Interpretation |
| Binding Affinity | -11.2 kcal/mol | -10.5 to -11.8 kcal/mol | 5-Bromo derivatives often match or exceed Donepezil due to the extra XB contribution.[1] |
| Ligand Efficiency (LE) | 0.28 | > 0.30 | The compact pyridine ring improves atom economy compared to the benzylpiperidine of Donepezil. |
| Key Interaction (CAS) | Pi-Stacking (Trp86) | Halogen Bond (Br...O=C) | The differentiator. Br interacts with backbone carbonyls (e.g., Ser203 or His447).[1] |
| Key Interaction (PAS) | Pi-Stacking (Trp286) | Pi-Cation / Pi-Stacking | The piperazine nitrogen often forms a salt bridge or cation-pi interaction at the PAS. |
| RMSD (Re-docking) | 0.8 Å | < 2.0 Å | Validates the docking pose stability. |
Interaction Analysis: The "Sigma-Hole" Advantage
In Donepezil, the benzyl ring interacts via hydrophobic/stacking forces.[1] In the 5-Bromo derivative, the bromine atom can form a linear interaction (C-Br[1]···O angle ≈ 160-180°) with residues like Ser203 or His447 .[1]
-
Detection: Use PLIP (Protein-Ligand Interaction Profiler) .[1] Look for "Halogen Bond" tags.[2]
-
Geometry Check: If the C-Br···O angle is < 140°, it is likely a steric clash, not a bond.[1]
Part 4: Experimental Validation (The "Truth" Check)
Docking is a hypothesis.[3][4] You must validate these specific derivatives using the Ellman’s Assay .
In Vitro Protocol (Ellman Method)
-
Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), AChE (from Electrophorus electricus or human recombinant).[1]
-
Procedure:
-
Incubate AChE with the 5-Bromo derivative (0.1 nM – 100 µM) for 20 mins at 25°C.
-
Add DTNB and Acetylthiocholine.
-
Measure absorbance at 412 nm .
-
-
IC50 Calculation: Plot % Inhibition vs. Log[Concentration].
-
Success Criteria: IC50 < 100 nM (Potent), 100-1000 nM (Moderate).[1]
-
Mechanism of Action Diagram (DOT)
Figure 2: Dual-binding mechanism.[1] The 5-Bromo derivative spans the gorge, utilizing the unique halogen bond at the catalytic site.
References
-
Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry. Link
-
Koebel, M. R., et al. (2016).[1] AutoDock VinaXB: Implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina.[1][5] Journal of Cheminformatics. Link[1]
-
Cheung, J., et al. (2012).[1] Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry. Link (Source of PDB 4EY7).
-
Wilcken, R., et al. (2013).[1] Halogen bonding in medicinal chemistry: from observation to prediction. Journal of Medicinal Chemistry. Link
-
Jamzad, M., et al. (2020).[1][6] Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Link
Sources
- 1. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.najah.edu [journals.najah.edu]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
A Comparative Guide to the Synthesis of 1-((5-Bromopyridin-3-yl)methyl)piperazine: An Evaluation of Plausible High-Yield Routes
Introduction
1-((5-Bromopyridin-3-yl)methyl)piperazine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, combining a bromopyridine moiety with a piperazine ring, offers multiple points for diversification, making it a key intermediate in the synthesis of a wide range of biologically active compounds. The bromopyridine scaffold is prevalent in pharmaceuticals, and the piperazine group is known to improve the pharmacokinetic properties of drug candidates. Given its strategic importance, the efficient and high-yield synthesis of this compound is of significant interest to researchers in the pharmaceutical sciences.
-
Reductive Amination of 5-bromopyridine-3-carbaldehyde with piperazine.
-
Nucleophilic Substitution of a 3-(halomethyl)-5-bromopyridine with piperazine.
This document will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols derived from analogous reactions, and present a comparative analysis of their potential yields and practical considerations for laboratory and potential scale-up applications.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy can significantly impact the overall efficiency, yield, and purity of the final product. Below is a summary of the two proposed routes with estimated yields based on analogous reactions reported in the literature.
| Feature | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution |
| Starting Materials | 5-bromopyridine-3-carbaldehyde, Piperazine | 3-(Halomethyl)-5-bromopyridine, Piperazine |
| Key Transformation | Formation of an iminium ion followed by reduction | SN2 displacement of a halide |
| Common Reagents | Reducing agents (e.g., NaBH(OAc)3, H2/Pd), Acid catalyst (optional) | Base (e.g., K2CO3, Et3N), Organic solvent (e.g., ACN, DMF) |
| Estimated Yield Range | 70-95%[1][2] | 60-85%[3] |
| Key Advantages | One-pot procedure, generally clean reactions with high yields.[1] | Utilizes readily available starting materials, straightforward reaction setup. |
| Potential Challenges | Potential for over-alkylation of piperazine, reduction of the aldehyde to an alcohol as a side reaction.[1] | The halomethylpyridine precursor can be unstable, potential for quaternization of the product. |
Route 1: Reductive Amination
This approach involves the reaction of 5-bromopyridine-3-carbaldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired product. This method is highly favored in modern organic synthesis due to its efficiency and the commercial availability of a wide range of aldehydes and amines.
Workflow Diagram
Caption: Reductive Amination Workflow.
Detailed Experimental Protocol (Analogous)
This protocol is adapted from established procedures for the reductive amination of aromatic aldehydes with piperazine derivatives, which have been reported to achieve high yields.[1][2]
-
Reaction Setup: To a solution of 5-bromopyridine-3-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or methanol (0.1 M) is added piperazine (1.2 eq).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices
-
Solvent: Dichloromethane or methanol are commonly used as they are effective at dissolving the reactants and are compatible with the reducing agent.
-
Piperazine Equivalents: A slight excess of piperazine is used to drive the reaction to completion and minimize unreacted aldehyde.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and is often preferred over other borohydrides as it can be added directly to the reaction mixture without the need for prior imine formation and isolation.[1]
Route 2: Nucleophilic Substitution
This classic method relies on the displacement of a leaving group, typically a halide, from the benzylic position of a pyridine derivative by the nucleophilic piperazine. The key to this synthesis is the preparation of the electrophilic precursor, 3-(halomethyl)-5-bromopyridine.
Workflow Diagram
Caption: Nucleophilic Substitution Workflow.
Detailed Experimental Protocol (Analogous)
This protocol is based on similar nucleophilic substitution reactions involving halomethylpyridines and piperazine.[3]
Step A: Synthesis of 3-(Chloromethyl)-5-bromopyridine (Precursor)
-
To a solution of (5-bromopyridin-3-yl)methanol (1.0 eq) in an inert solvent such as dichloromethane at 0 °C, thionyl chloride (1.2 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-(chloromethyl)-5-bromopyridine hydrochloride, which can be used in the next step without further purification.
Step B: Synthesis of this compound
-
Reaction Setup: To a solution of piperazine (2.0-3.0 eq) and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF is added a solution of 3-(chloromethyl)-5-bromopyridine hydrochloride (1.0 eq) in the same solvent.
-
Reaction: The mixture is stirred at room temperature or heated to 50-70 °C for 12-24 hours.
-
Work-up: The reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure. The residue is taken up in dichloromethane or ethyl acetate and washed with water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the final product.
Causality Behind Experimental Choices
-
Precursor Synthesis: The conversion of the alcohol to the chloride is a standard procedure to generate a good leaving group for the subsequent substitution reaction.
-
Excess Piperazine: A larger excess of piperazine is often used in this method to act as both a nucleophile and a base to neutralize the HCl generated during the reaction, and also to minimize the formation of the bis-alkylated byproduct.
-
Base: An inorganic base like potassium carbonate is used to neutralize the hydrochloride salt of the starting material and the acid formed during the reaction, which facilitates the nucleophilic attack by the free piperazine.
Conclusion
Both reductive amination and nucleophilic substitution represent viable and high-yielding strategies for the synthesis of this compound. The choice between the two routes will likely depend on the availability and cost of the starting materials.
-
The reductive amination route is arguably more elegant and efficient if 5-bromopyridine-3-carbaldehyde is readily accessible, as it is a one-pot reaction with generally cleaner outcomes and high yields.
-
The nucleophilic substitution pathway, while potentially involving an additional step to prepare the halomethyl intermediate, might be more practical if the corresponding alcohol is the more readily available precursor.
For researchers aiming for high efficiency and scalability, the reductive amination protocol, particularly if optimized for continuous flow conditions, appears to be the more modern and advantageous approach.[1] However, the nucleophilic substitution remains a robust and reliable alternative.
References
-
Reductive amination of aldehyde 3 in different conditions. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Reductive amination route for selective N‐monosubstitution. Piperazine... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
The two most general amine syntheses are the reductive amination ... (n.d.). Pearson. Retrieved January 31, 2026, from [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2021). ACS Omega. Retrieved January 31, 2026, from [Link]
-
Pyridine-3-carbaldehyde. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
- Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. (2006). Google Patents.
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). Google Patents.
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. Retrieved January 31, 2026, from [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. Retrieved January 31, 2026, from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. Retrieved January 31, 2026, from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-((5-Bromopyridin-3-yl)methyl)piperazine
Executive Summary & Risk Context
1-((5-Bromopyridin-3-yl)methyl)piperazine is a bifunctional heterocyclic building block commonly used in medicinal chemistry. Its safety profile is dominated by two pharmacophores: the piperazine ring (a known sensitizer and base) and the halogenated pyridine (an irritant with potential neurological effects at high exposure).
Critical Safety Insight: While often classified generically as an irritant, the presence of the secondary amine (piperazine) necessitates treating this compound as a potential respiratory and dermal sensitizer . Standard "splash protection" is insufficient; protocols must prevent all skin contact to avoid inducing occupational asthma or allergic dermatitis.
Hazard Identification Matrix
The following data synthesizes Structure-Activity Relationship (SAR) analysis and GHS classifications for analogous halogenated heteroaromatics.
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] | No eating/drinking in lab. Wash hands immediately after doffing gloves. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Direct contact causes erythema; delayed necrosis possible due to basicity. |
| Eye Damage | H318/H319 | Causes serious eye irritation/damage.[2][3] | Basic amines can cause corneal opacity. Safety glasses are insufficient for liquid handling. |
| Sensitization | H317/H334 | May cause allergic skin reaction or asthma symptoms. | Zero-tolerance for dust/aerosol generation. Use localized exhaust. |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][5][6] | Volatile amine odors or dusts trigger mucosal inflammation. |
Personal Protective Equipment (PPE) Protocol
This protocol is designed to create a self-validating barrier system. Do not deviate from these specifications.
A. Dermal Protection (Hands)
Requirement: Double-gloving strategy with specific breakthrough times.
-
Primary Layer (Inner): 4-mil (0.10 mm) Nitrile. Acts as a sweat barrier and last line of defense.
-
Secondary Layer (Outer): Minimum 5-mil (0.12 mm) Nitrile or Chloroprene.
-
Scientific Rationale: Pyridine derivatives can permeate thin latex or vinyl rapidly. Nitrile offers superior chemical resistance to basic organic heterocycles.
-
Self-Validation: Inspect gloves for pinholes by trapping air and squeezing before donning. Change outer gloves immediately upon splash or every 60 minutes of active handling.
-
B. Ocular & Face Protection
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Scientific Rationale: As a basic amine, the compound can saponify fatty tissues in the eye, leading to deep, irreversible burns. Safety glasses with side shields allow liquid bypass during splashes.
-
Face Shield:[7][8] Required only if handling volumes >100 mL or performing vigorous exothermic reactions (e.g., acid chloride coupling).
C. Respiratory Protection
Requirement: Engineering controls are primary.[2]
-
Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .
-
Note: The "Acid Gas" component is cited because basic amines often require similar sorption media, but standard OV cartridges are generally effective for pyridines. The P100 is critical if the substance is a solid/powder.
-
D. Body Protection
Requirement: High-neck laboratory coat (cotton/poly blend or Nomex if fire risk exists) + long pants + closed-toe leather/composite shoes.
-
Gap Check: Ensure no skin is exposed between the glove cuff and lab coat sleeve. Use masking tape or sleeve guards if necessary.
Operational Workflow & Logic
The following diagram illustrates the decision logic for handling this compound, ensuring containment of the sensitization risk.
Figure 1: Operational decision matrix for handling piperazine derivatives, prioritizing containment of dusts and vapors.
Emergency Response & Decontamination
Spill Management
-
Evacuate: If a powder spill >5g occurs outside a hood, evacuate the immediate area to let dust settle.
-
PPE Up: Don full PPE including respiratory protection (P100/OV).
-
Neutralize/Absorb:
-
Liquids: Absorb with vermiculite or sand. Do not use sawdust (fire risk with potential oxidizers in the lab).
-
Solids: Wet-wipe methods only. Do not dry sweep (generates dust). Cover with a wet paper towel, then scoop.
-
-
Clean: Wash surface with 5% acetic acid (to protonate/solubilize the amine) followed by soap and water.
First Aid
-
Eye Contact: Irrigate immediately for 15 minutes .[2] Hold eyelids apart. Time is tissue; basic burns penetrate rapidly.
-
Skin Contact: Wash with soap and water.[3] Do not use alcohol (increases skin permeability).
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.
Disposal Strategy
This compound contains a bromine atom, mandating a specific waste stream.
-
Classification: Halogenated Organic Waste .
-
Segregation:
-
Keep Separate From: Strong acids (exothermic reaction), Oxidizers (fire risk), and Aqueous waste (unless fully solubilized and approved).
-
Labeling: Clearly mark "Contains Halogenated Pyridine/Piperazine - Basic."
-
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic, though the compound itself is basic.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved February 1, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[9] [Link]9]
-
PubChem. (n.d.). Piperazine Compound Summary. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Pyridine. Retrieved February 1, 2026, from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
